molecular formula C18H26O10 B15130663 Benzyl alcohol + Hex-Pen

Benzyl alcohol + Hex-Pen

Cat. No.: B15130663
M. Wt: 402.4 g/mol
InChI Key: NJMQSVWMCODQIP-UHFFFAOYSA-N
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Description

Benzyl alcohol (C₇H₈O) is a colorless, aromatic alcohol with a mild, pleasant odor, widely used as a solvent, preservative, and intermediate in pharmaceuticals, cosmetics, and chemical synthesis . Its structure comprises a hydroxyl group attached to a benzene ring, enabling versatile reactivity, particularly in oxidation reactions to form benzaldehyde (C₆H₅CHO), a key intermediate for dyes, fragrances, and pharmaceuticals . Recent advancements in catalytic oxidation, such as platinum nanoparticles supported on carbon hybrids (Pt@CHs), have improved the efficiency and sustainability of benzyl alcohol oxidation under mild conditions (80°C, molecular oxygen), achieving yields up to 99% .

Properties

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol

InChI

InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2

InChI Key

NJMQSVWMCODQIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Icariside F2 typically involves the hydrolysis of its parent compound, icariin. One common method is enzymatic hydrolysis using β-dextranase. The reaction is carried out in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5) at 60°C for 40 minutes. This method ensures high conversion rates and efficient extraction of Icariside F2 .

Industrial Production Methods: Industrial production of Icariside F2 follows similar principles but on a larger scale. The use of recyclable and integrated biphase enzymatic hydrolysis systems is preferred due to their efficiency and cost-effectiveness. This method allows for the repeated use of enzyme solutions, maintaining high conversion rates even after multiple cycles .

Chemical Reactions Analysis

Structural Context

Benzyl alcohol + Hex-Pen (C₁₈H₂₆O₁₀) is a composite molecule combining benzyl alcohol (C₆H₅CH₂OH) with a hexose-derived component (Hex-Pen). Its IUPAC name is 2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol . This structure suggests potential for reactions involving hydroxyl groups, aromatic rings, and glycosidic bonds.

Oxidation

Benzyl alcohol undergoes oxidation to form benzaldehyde and benzoic acid via hydroxyl radical (OH- ) initiation . For the composite molecule:

  • Hydroxybenzyl alcohol (HBA) may form via OH- addition to the aromatic ring, followed by hydrogen abstraction .

  • Benzaldehyde is a primary oxidation product, with branching fractions influenced by environmental conditions .

  • Secondary oxidation products include catechol and dihydroxybenzyl alcohol , indicating further OH- attack on oxygenated intermediates .

Reaction TypeProductsKey Observations
Oxidation (OH- )HBA, BenzaldehydeHBA branching fraction: ~36%
Secondary OxidationCatechol, Dihydroxybenzyl alcoholRapid partitioning into aerosols

Esterification

Benzyl alcohol reacts with carboxylic acids to form esters, a common reaction for aromatic alcohols . For this compound:

  • Glycosidic bond cleavage could release benzyl alcohol, which may esterify with acidic components of Hex-Pen.

  • Example: Reaction with acetic acid could form benzyl acetate derivatives.

Reaction TypeProductsConditions/Reagents
EsterificationBenzyl esters (e.g., benzyl acetate)Acid catalysts (e.g., H₂SO₄)

Hydrolysis

If Hex-Pen contains glycosidic linkages, hydrolysis could break the molecule into simpler components:

  • Benzyl alcohol and hexose derivatives (e.g., glucose, fructose).

  • Enzymatic or acidic/basic conditions may facilitate cleavage .

Reaction TypeProductsConditions/Reagents
HydrolysisBenzyl alcohol, Hexose derivativesAcid/base catalysts, enzymes

Reduction

Benzyl alcohol can be reduced to toluene using strong reducing agents (e.g., LiAlH₄) . For the composite molecule:

  • Reduction may convert hydroxyl groups to hydrogen atoms, though steric hindrance from Hex-Pen could limit reactivity.

Reaction TypeProductsConditions/Reagents
ReductionToluene derivativesLiAlH₄, catalytic hydrogenation

Ritter Reaction

Benzyl alcohol reacts with nitriles (e.g., acrylonitrile) to form amides . If Hex-Pen contains nitrile groups:

  • N-Benzylacrylamide analogs could form via substitution.

Reaction TypeProductsConditions/Reagents
Ritter ReactionSubstituted amidesNitriles, acidic conditions

Research Findings and Insights

  • Oxidation Dynamics : Benzyl alcohol’s oxidation products (e.g., HBA, benzaldehyde) are precursors to secondary organic aerosols, with yields influenced by NO concentrations . For this compound, similar pathways may contribute to atmospheric chemistry.

  • Toxicity and Safety : While benzyl alcohol is generally safe in cosmetics (<5% concentration), its oxidation products (e.g., benzoic acid) require careful handling . Hex-Pen’s role in modulating toxicity remains understudied.

  • Mechanistic Studies : The Cannizzaro reaction (disproportionation of non-enolizable aldehydes) may not apply directly but highlights benzyl alcohol’s reactivity under basic conditions .

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Mechanism of Action

Icariside F2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Industrial Implications

Catalytic Performance of Pt@CHs
  • Reusability : Pt@CHs retains >95% activity after three cycles, outperforming traditional catalysts like Mn–Ni hydroxides .
  • Solvent Effects : Adding water to toluene solvents enhances benzyl alcohol conversion but risks forming benzic acid byproducts .
  • Alkali Promotion : KOH (1.5 mmol) boosts yields to 99%, while reactions without alkali yield <16% .

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